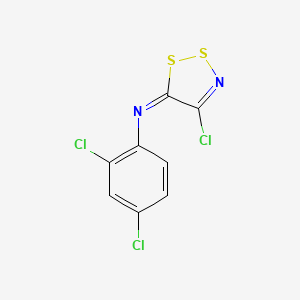![molecular formula C13H12ClNO B2807841 4-[(4-Chlorophenyl)methoxy]aniline CAS No. 34762-56-6](/img/structure/B2807841.png)
4-[(4-Chlorophenyl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(4-Chlorophenyl)methoxy]aniline” is a chemical compound with the molecular formula C13H12ClNO . It is used for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 233.69348 .Scientific Research Applications
1. Palladium-Catalyzed Amination
The compound has been involved in palladium-catalyzed amination of aryl halides and aryl triflates. This process is significant in synthesizing amines and salts, particularly in organic syntheses involving halogen compounds and sulfonation reactions (Wolfe & Buchwald, 2003).
2. Inhibitors of Src Kinase Activity
4-[(4-Chlorophenyl)methoxy]aniline derivatives have been optimized as potent inhibitors of Src kinase activity. These compounds are particularly significant in the development of drugs targeting cancer and related diseases, showcasing the compound's potential in medicinal chemistry (Boschelli et al., 2001).
3. Oxidation Catalyst
This compound has been used in oxidation reactions. Specifically, it acts as a catalyst in the oxidation of anilines to azoxyarenes, illustrating its role in chemical transformations and synthesis (Gebhardt et al., 2008).
4. Synthesis of Antimicrobial Compounds
The compound has been used in the synthesis of novel antimicrobial agents. This includes its reaction with various amines and heterocyclic amines, indicating its utility in developing new therapeutic agents (Habib et al., 2013).
5. Spectroscopic Studies
This compound derivatives have been studied for their spectroscopic properties. These studies help in understanding the vibrational, geometrical, and electronic properties of such compounds, which is crucial in material science and analytical chemistry (Finazzi et al., 2003).
6. Development of Pharmacological Agents
It's used in the development of pharmacological agents such as anti-cancer and HIV drugs. This includes its role in synthesizing thiazolidin-4-one derivatives, highlighting its significance in pharmaceutical research (Patel et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body . The role of these targets can vary widely, from regulating metabolic processes to modulating signal transduction pathways.
Mode of Action
It’s likely that the compound interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity . This interaction can lead to changes in the conformation or function of the target, which can then influence downstream cellular processes.
Biochemical Pathways
Based on the known effects of similar compounds, it’s possible that this compound could influence a variety of pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular level, such as modulating enzyme activity, altering signal transduction pathways, and influencing gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(4-Chlorophenyl)methoxy]aniline. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKGMPXNIRIOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34762-56-6 |
Source


|
| Record name | 4-[(4-chlorophenyl)methoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2807758.png)
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2807761.png)
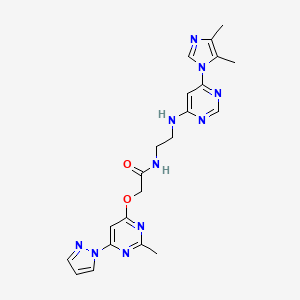


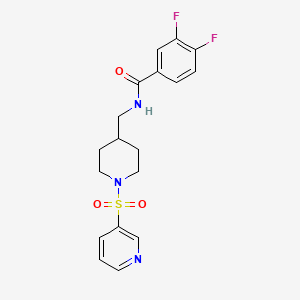
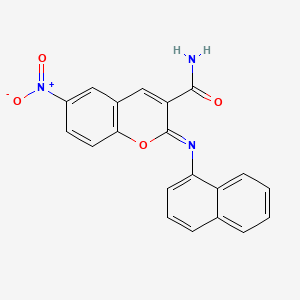
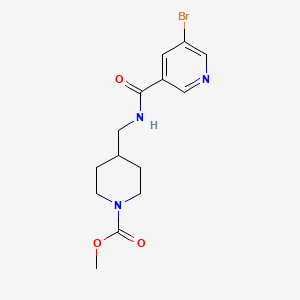
![N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2807770.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride](/img/structure/B2807773.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2807774.png)
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2807777.png)

